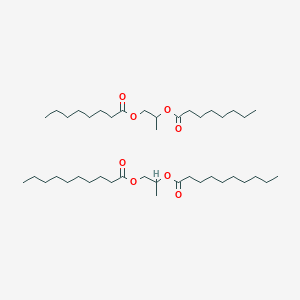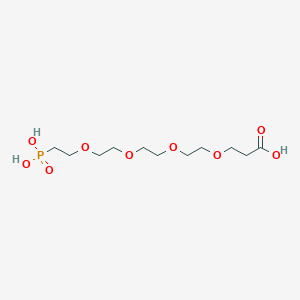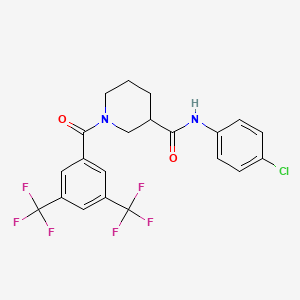
CCG-100602
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
CCG-100602 has a wide range of applications in scientific research:
Mécanisme D'action
CCG-100602 exerts its effects by specifically inhibiting the myocardin-related transcription factor A and serum response factor signaling pathways. It blocks the nuclear localization of myocardin-related transcription factor A, thereby inhibiting the fibrogenic transcription factor serum response factor . This inhibition leads to a reduction in the expression of genes associated with fibrosis and other pathological processes .
Analyse Biochimique
Biochemical Properties
CCG-100602 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the Rho/MKL1/SRF pathway, where it inhibits the interaction between serum response factor (SRF) and myocardin-related transcription factor (MRTF). This inhibition leads to a reduction in the transcription of genes involved in fibrosis and vascular stiffness. This compound has shown efficacy in reducing the stiffening of vascular smooth muscle cells (VSMCs) derived from spontaneously hypertensive rats by inhibiting the SRF/myocardin interaction .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In vascular smooth muscle cells, it reduces stiffness by inhibiting the SRF/myocardin interaction. This compound also impacts cell signaling pathways, particularly the Rho/MKL1/SRF pathway, leading to decreased transcription of fibrogenic genes. Additionally, this compound has been shown to have less cytotoxicity compared to its analog CCG-1423, making it a safer option for therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By inhibiting the interaction between SRF and myocardin, this compound effectively reduces the transcription of genes involved in fibrosis and vascular stiffness. This inhibition is achieved through the compound’s ability to block the nuclear localization of MRTF-A, thereby preventing its interaction with SRF. The reduced potency of this compound compared to CCG-1423 is compensated by its significantly lower cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In spontaneously hypertensive rats, a dosage of 7.5 mg/kg/day administered via subcutaneous osmotic pumps for two weeks effectively reduced aortic wall stiffness. Higher dosages may lead to toxic or adverse effects, although this compound has shown significantly less cytotoxicity compared to CCG-1423. The threshold effects and potential toxicities at higher doses need to be carefully evaluated in future studies .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound’s ability to inhibit the nuclear localization of MRTF-A suggests that it may be directed to specific compartments or organelles within the cell. Post-translational modifications and targeting signals may also influence its subcellular localization, affecting its overall efficacy in inhibiting fibrosis and vascular stiffness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CCG-100602 involves several steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a series of reactions involving benzyl alcohol, iron (III) acetylacetonate, and sodium carbonate in heptane under reflux conditions.
Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced using N-hydroxyphthalimide, dimethyl azodicarboxylate, and triphenylphosphine in tetrahydrofuran at room temperature.
Coupling with 4-Chloroaniline: The intermediate is then coupled with 4-chloroaniline in dichloromethane at 0°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
CCG-100602 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the trifluoromethyl and chlorophenyl groups .
Common Reagents and Conditions
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be used for further research and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
CCG-1423: An analog of CCG-100602 with similar efficacy but higher cytotoxicity.
CCG-203971: Another analog with similar biological activities but different stereoisomeric properties.
Uniqueness
This compound is unique due to its improved selectivity, potency, and reduced cytotoxicity compared to its parent compound CCG-1423 . It also has a distinct mechanism of action, specifically targeting the myocardin-related transcription factor A and serum response factor signaling pathways .
Propriétés
IUPAC Name |
1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF6N2O2/c22-16-3-5-17(6-4-16)29-18(31)12-2-1-7-30(11-12)19(32)13-8-14(20(23,24)25)10-15(9-13)21(26,27)28/h3-6,8-10,12H,1-2,7,11H2,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQCFMZWVKQBAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of CCG-100602?
A1: this compound acts as an inhibitor of the myocardin-related transcription factor A (MRTF-A) / serum response factor (SRF) pathway. [, , , , ] This pathway plays a crucial role in regulating gene expression related to various cellular processes, including cell migration, fibrosis, and differentiation.
Q2: How does this compound affect the MRTF-A/SRF pathway?
A2: Although the precise mechanism is not fully elucidated, this compound is believed to block the nuclear translocation of MRTF-A, preventing its interaction with SRF and subsequent activation of target gene transcription. This inhibitory effect on MRTF-A nuclear accumulation was observed in human pterygium fibroblasts treated with TGF-β1. []
Q3: What are the potential therapeutic applications of this compound based on its mechanism of action?
A3: Given its ability to inhibit the MRTF-A/SRF pathway, this compound has been investigated for its potential in treating conditions associated with excessive or dysregulated fibrotic activity, such as intestinal fibrosis [] and pterygium. [] Additionally, research suggests potential applications in modulating stem cell differentiation, particularly in balancing adipogenesis and osteogenesis in human adipose stem cells. []
Q4: Are there any known structural analogs of CCG-1423 and how do their activities compare?
A4: this compound and CCG-203971 are structural analogs of CCG-1423, sharing similar biological activities and targeting the MRTF-A/SRF pathway. [, ] These compounds were studied alongside CCG-1423 for their antifibrotic effects. [] Interestingly, unlike CCG-1423, the stereochemistry of this compound and CCG-203971 did not significantly influence their biological activities. []
Q5: Has this compound shown efficacy in any in vitro models of disease?
A5: Yes, this compound effectively repressed both matrix-stiffness and transforming growth factor beta (TGF-β)-mediated fibrogenesis in human colonic myofibroblasts. [] It also demonstrated inhibitory effects on α-smooth muscle actin and type I collagen expression in fibroblast-like synoviocytes, suggesting potential in addressing temporomandibular joint osteoarthritis. []
Q6: What are the limitations of using CCG-1423, the first-generation inhibitor, compared to this compound?
A6: While CCG-1423 showed promising antifibrotic activity, it also exhibited unacceptable cytotoxicity. [] this compound, considered a second-generation inhibitor, emerged as a potential alternative with improved safety profiles while maintaining efficacy in preclinical models. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


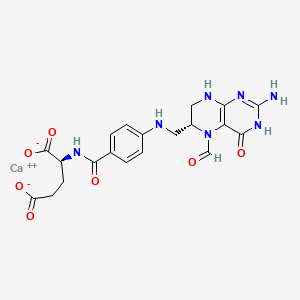
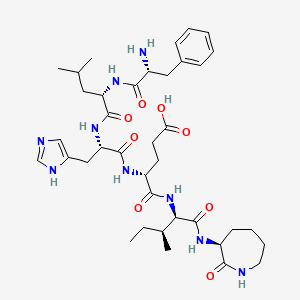
![N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B606461.png)




